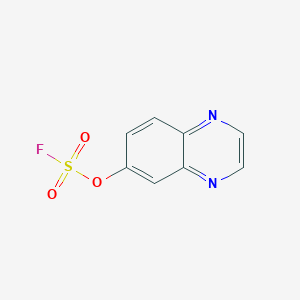

6-Fluorosulfonyloxyquinoxaline

Description

Properties

IUPAC Name |

6-fluorosulfonyloxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3S/c9-15(12,13)14-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBRCSUAPMWVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluorosulfonyloxyquinoxaline and Analogues

Established Approaches for Quinoxaline (B1680401) Nucleus Construction

The formation of the fundamental quinoxaline ring system is a well-established area of organic synthesis, with several reliable methods developed over more than a century.

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.com This reaction, first reported in the 19th century, proceeds via a cyclocondensation mechanism to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.

The versatility of this method lies in the wide variety of available starting materials, allowing for the synthesis of a diverse library of substituted quinoxalines. The reaction can be catalyzed by various acids or proceed under thermal conditions. Recent advancements have focused on improving yields, reducing reaction times, and simplifying work-up procedures through the use of different catalytic systems.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis via Condensation

| Catalyst | Dicarbonyl Compound | Diamine | Conditions | Yield (%) | Reference |

| Iodine (I₂) | Benzil | o-Phenylenediamine (B120857) | EtOH/H₂O (1:1), Microwave (50°C, 300W) | 98% | nih.gov |

| Acidic Alumina | Benzil | o-Phenylenediamine | Solvent-free, Microwave | 86% | researchgate.net |

| Bentonite Clay K-10 | Benzil | o-Phenylenediamine | Ethanol, Room Temp | High | mdpi.com |

| Pyridine | Phenacyl Bromide | 1,2-Diaminobenzene | THF, Room Temp | Good | mdpi.com |

Conventional methods for quinoxaline synthesis often rely on hazardous solvents and energy-intensive conditions. mdpi.com In response, significant research has been dedicated to developing more environmentally benign protocols. rsc.org These green chemistry approaches focus on minimizing waste, reducing energy consumption, and using safer reagents.

Key strategies include the use of alternative solvents like water or natural deep eutectic solvents (NADESs), which are biodegradable and low-cost. bhu.ac.in Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and often improve yields. nih.govresearchgate.netnih.gov The development of reusable catalysts, such as mineral clays, is another cornerstone of green quinoxaline synthesis, simplifying product purification and reducing chemical waste. mdpi.com

Table 2: Overview of Green Synthetic Approaches for Quinoxalines

| Green Principle | Methodology | Advantages | Reference(s) |

| Alternative Energy | Microwave Irradiation | Rapid reaction times (minutes), high yields, solvent-free options | nih.govresearchgate.netnih.govudayton.edu |

| Green Solvents | Water, Ethanol/Water | Reduced toxicity, low cost, simplified work-up | nih.govbhu.ac.in |

| Reusable Catalysts | Bentonite Clay K-10, Acidic Alumina | Environmentally friendly, cost-effective, easy separation | mdpi.comresearchgate.net |

| Solvent-Free | Grinding/Solid-phase on mineral supports | Eliminates solvent waste, often high yields, simple procedure | researchgate.netnih.gov |

Strategies for Introducing the Fluorosulfonyloxy Group

The direct synthesis of 6-fluorosulfonyloxyquinoxaline is challenging. A more practical and common approach involves a two-stage process: first, the synthesis of a hydroxylated quinoxaline precursor, and second, the conversion of the hydroxyl group to the target fluorosulfonyloxy group.

Achieving substitution specifically at the 6-position of the quinoxaline ring is a critical challenge. The electronic properties of the quinoxaline system dictate the sites of electrophilic substitution. The pyrazine ring is electron-deficient, which deactivates the entire molecule towards electrophilic attack compared to benzene. However, within the benzenoid ring, calculations show the highest electron density is at the 5- and 8-positions, making them the most likely sites for substitution. thieme-connect.de

Therefore, to reliably synthesize a 6-substituted quinoxaline, the most common strategy is to start with a pre-functionalized o-phenylenediamine. For instance, to obtain 6-hydroxyquinoxaline, one might start with 4-amino-3-nitrophenol, reduce the nitro group to an amine, and then perform the condensation reaction. An alternative route involves the demethylation of a 6-methoxyquinoxaline (B1582197) precursor, which can be prepared from 4-methoxy-o-phenylenediamine. sapub.org

More advanced methods, such as direct C-H functionalization, are emerging as powerful tools for modifying the quinoxaline scaffold, potentially offering new pathways to specific isomers. thieme-connect.comrsc.orgcitedrive.com For instance, electrophilic substitution on 2(1H)-quinoxalinone has been shown to occur exclusively at the 6-position under certain acidic conditions. oup.com

The synthesis of the key intermediate, 6-hydroxyquinoxaline, is paramount. One documented method involves the demethylation of 2,3-bis-bromomethyl-6-methoxy-quinoxaline using boron tribromide to produce the corresponding 6-hydroxy derivative in excellent yield. sapub.org Another approach is the synthesis of 6-hydroxyquinoline (B46185), a close structural relative, by refluxing 6-methoxyquinoline (B18371) with hydrobromic acid. prepchem.com A green, microwave-assisted Skraup reaction has also been developed for 6-hydroxyquinoline synthesis starting from glycerol. researchgate.net These methods highlight a common strategy: install a stable ether group (like methoxy) on the aniline (B41778) precursor, build the heterocyclic ring, and then cleave the ether to reveal the hydroxyl group.

Once the 6-hydroxyquinoxaline precursor is obtained, it can be converted to the final product, 6-fluorosulfonyloxyquinoxaline. This transformation involves the formation of an aryl fluorosulfate (B1228806). Aryl fluorosulfates are readily prepared from the corresponding phenols by reaction with sulfuryl fluoride (B91410) (SO₂F₂) in the presence of a base. nih.govrsc.orgscispace.com This reaction is known for its high efficiency and is a key step in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. nih.gov The reaction would involve treating 6-hydroxyquinoxaline with SO₂F₂ and a suitable base, such as triethylamine (B128534) or DABCO, to yield the desired 6-fluorosulfonyloxyquinoxaline. nih.govnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis has introduced a variety of advanced techniques that can be applied to the synthesis of quinoxaline derivatives, offering improvements in efficiency, selectivity, and reaction conditions.

Microwave-Assisted Synthesis: This technique uses microwave energy to rapidly heat reactions, often leading to dramatic reductions in reaction times from hours to minutes. nih.govudayton.edu It has been successfully applied to the condensation reaction for quinoxaline synthesis and for nucleophilic substitution reactions on pre-formed quinoxalines, frequently in solvent-free conditions. researchgate.netnih.govudayton.edu

Direct C-H Functionalization: This cutting-edge strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized substrates. thieme-connect.comcitedrive.com For quinoxalines, transition-metal-catalyzed C-H activation can enable the introduction of various functional groups at specific positions, offering a more atom- and step-economical approach to complex derivatives. rsc.orgnih.govmdpi.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all the starting materials. These reactions are highly efficient and are being explored for the streamlined synthesis of complex and fused quinoxaline systems. rsc.org

Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a reactor, allows for precise control over reaction parameters like temperature and pressure. This technique has been used for the formylation of phenol-derived aryl fluorosulfonates using syngas, demonstrating its potential for handling gaseous reagents like SO₂F₂ safely and efficiently for the synthesis of quinoxaline analogues. nih.gov

Palladium-Assisted Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.org These methods are highly relevant for the synthesis of functionalized quinoxalines and the introduction of the sulfonyloxy moiety.

The quinoxaline core itself can be synthesized through various palladium-catalyzed methods. For instance, the coupling of ortho-substituted anilines with appropriate coupling partners can lead to the formation of the pyrazine ring fused to the benzene ring. rsc.orgrsc.org More pertinent to the introduction of the fluorosulfonyloxy group is the palladium-catalyzed coupling of an aryl halide or a related derivative with a source of the sulfonate group.

Research has demonstrated the successful palladium-catalyzed coupling of aryl halides with thiols and related sulfur compounds, showcasing the versatility of palladium in forming carbon-sulfur bonds. researchgate.net While not a direct C-O bond formation to a sulfur atom, these studies highlight the ability of palladium catalysts to operate in the presence of sulfur-containing functional groups, which can often be challenging.

More directly applicable is the palladium-catalyzed synthesis of aryl sulfonates from aryl halides or triflates. These reactions typically involve the coupling of an aryl electrophile with a sulfonate salt. While the direct coupling with a fluorosulfonate salt is less common, the general principle of forming a C-O-S linkage is well-established. For example, palladium catalysts have been employed for the cross-coupling of aryl sulfonates themselves in reductive homocoupling reactions, demonstrating the reactivity of the C-O bond of the sulfonate group under palladium catalysis. researchgate.net

Furthermore, palladium-catalyzed desulfinative cross-coupling of aryl halides with aryl sulfinate salts has emerged as an effective method for C-C bond formation, indicating the utility of sulfinate salts as nucleophilic partners in palladium catalysis. nih.gov This reactivity could potentially be adapted for the formation of a sulfonyloxy linkage. A plausible approach for synthesizing 6-fluorosulfonyloxyquinoxaline would involve the palladium-catalyzed coupling of a 6-haloquinoxaline (e.g., 6-bromoquinoxaline (B1268447) or 6-iodoquinoxaline) with a suitable fluorosulfonate source. Alternatively, a 6-hydroxyquinoxaline could be converted to a triflate and subsequently coupled with a fluorosulfonate source.

Table 1: Representative Palladium-Catalyzed Reactions for Aryl Sulfonate Formation and Related Couplings

| Entry | Aryl Halide/Electrophile | Coupling Partner | Palladium Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| 1 | Aryl Bromide | Thiol | Pd₂(dba)₃ / CyPF-t-Bu | NaOtBu / Toluene | Aryl Sulfide | 85-98 | researchgate.net |

| 2 | Aryl Mesylate | Arylboronic Acid | Pd(OAc)₂ / CM-Phos | K₃PO₄ / Toluene | Biaryl | 75-95 | rsc.org |

| 3 | Aryl Triflate | Aryl Tosylate | Ni(cod)₂/bpy, Pd(dba)₂/XPhos | Zn, LiBr / DMA | Biaryl | 54-76 | bohrium.com |

| 4 | (Hetero)aryl Bromide | (Hetero)aryl Sulfinate Salt | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | Bi(hetero)aryl | 60-95 | nih.gov |

| 5 | Aryl Imidazolylsulfonate | H-Phosphonate Diester | Pd(OAc)₂ / dppp | iPr₂NEt / Toluene | Arylphosphonate | 80-95 | acs.org |

This table presents analogous palladium-catalyzed reactions that could be adapted for the synthesis of 6-fluorosulfonyloxyquinoxaline.

Microwave-Assisted Synthesis and Aqueous Medium Reactions

In recent years, green chemistry principles have become increasingly important in chemical synthesis, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency. Current time information in Bangalore, IN.e-journals.in Microwave-assisted organic synthesis (MAOS) and reactions in aqueous media are two prominent examples of such approaches, and they have been successfully applied to the synthesis of quinoxaline derivatives. clockss.orgresearchgate.net

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities compared to conventional heating methods. clockss.orgchim.it This is attributed to the efficient and rapid heating of the reaction mixture by the interaction of the microwave radiation with polar molecules. chim.it The synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been shown to be highly efficient under microwave irradiation, often in solvent-free or minimal solvent conditions. e-journals.inresearchgate.net

The use of water as a solvent is particularly attractive from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. While organic substrates often have low solubility in water, the use of co-solvents, phase-transfer catalysts, or high temperatures (achievable under microwave irradiation) can overcome this limitation. Several protocols for the synthesis of quinoxaline derivatives in aqueous media have been reported, demonstrating the feasibility of this environmentally benign approach. For instance, the condensation of o-phenylenediamine with various dicarbonyl compounds has been successfully carried out in water, sometimes with the aid of a catalyst.

A plausible green synthetic route to a precursor of 6-fluorosulfonyloxyquinoxaline, such as 6-hydroxyquinoxaline, could involve the microwave-assisted condensation of a substituted 1,2-phenylenediamine with a suitable dicarbonyl compound in an aqueous medium. The subsequent conversion of the hydroxyl group to the fluorosulfonyloxy group would then yield the final product. While the direct microwave-assisted synthesis of sulfonylated N-heterocycles is less documented, the synthesis of pyrrole-based sulfonates under microwave conditions has been reported, suggesting the potential for applying this technology to the synthesis of the target compound. pensoft.net

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Benzil | None / Solvent-free | 180 °C, 5 min | 2,3-Diphenylquinoxaline | 92 | clockss.org |

| 2 | o-Phenylenediamine | Phenylglyoxal | Iodine / Water:Ethanol (1:1) | 50 °C, 300 W, 2-5 min | 2-Phenylquinoxaline | 95 | nih.gov |

| 3 | Diamine | Dicarbonyl | DMSO (catalytic) / Solvent-free | 3.5 min | Quinoxaline derivative | 80-90 | e-journals.in |

| 4 | Dichloroquinoxaline | Nucleophile | Triethylamine / Neat | 160 °C, 5 min | Substituted quinoxaline | up to 69 | pensoft.net |

| 5 | o-Phenylenediamine | Benzoylacetonitrile | None / Ethanol | Reflux (conventional) vs. MW | 2-Methyl-3-phenylquinoxaline | 78 (MW) | rsc.org |

This table showcases the efficiency and green aspects of microwave-assisted synthesis for the quinoxaline core structure.

Chemical Reactivity and Reaction Mechanisms of 6 Fluorosulfonyloxyquinoxaline

Electrophilic Properties of the Fluorosulfonyloxy Group

The fluorosulfonyloxy (-OSO₂F) group is a powerful electron-withdrawing substituent, significantly influencing the electronic properties of the quinoxaline (B1680401) ring system to which it is attached. This strong inductive effect (-I) arises from the high electronegativity of the fluorine and oxygen atoms, which pull electron density away from the aromatic system. Consequently, the quinoxaline ring becomes more electron-deficient and is activated towards nucleophilic attack.

The electrophilicity of the sulfur atom in the fluorosulfonyloxy group is a key characteristic. While aryl fluorosulfates are generally less reactive than their sulfonyl fluoride (B91410) counterparts due to some resonance stabilization from the aryl oxygen, they remain potent electrophiles. The sulfur-fluorine bond can be activated, particularly in the presence of a suitable nucleophile and appropriate reaction conditions, making the sulfur center a target for nucleophilic attack.

The electrophilic nature of the fluorosulfonyloxy group also enhances the leaving group ability of the moiety. In the context of nucleophilic aromatic substitution (SNAr), the -OSO₂F group is considered an excellent leaving group, often compared in reactivity to the widely used triflate (-OTf) group. This property is crucial for the successful substitution of the fluorosulfonyloxy group by a variety of nucleophiles.

Nucleophilic Attack Pathways at the Sulfonyl Center

Nucleophilic attack on 6-fluorosulfonyloxyquinoxaline can occur at two primary sites: the carbon atom of the quinoxaline ring bearing the fluorosulfonyloxy group (C-6) and the sulfur atom of the fluorosulfonyloxy group itself.

Attack at the C-6 Position (SNAr Mechanism):

The primary pathway for the reaction of 6-fluorosulfonyloxyquinoxaline with many nucleophiles is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoxaline ring, further exacerbated by the -OSO₂F group, facilitates the attack of a nucleophile at the C-6 position. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluorosulfate (B1228806) anion, a good leaving group, restores the aromaticity of the quinoxaline ring.

A variety of nucleophiles can participate in this reaction, including amines, alkoxides, and thiolates, leading to the formation of 6-substituted quinoxaline derivatives. The general reaction scheme is depicted below:

Scheme 1: General SNAr reaction of 6-Fluorosulfonyloxyquinoxaline with a nucleophile (Nu⁻).

Attack at the Sulfonyl Center:

While SNAr at the aromatic ring is common, nucleophilic attack can also occur directly at the sulfur atom of the fluorosulfonyloxy group. This pathway is more likely with "hard" nucleophiles and under specific reaction conditions. This type of reaction, known as sulfur(VI) fluoride exchange (SuFEx), has gained prominence in click chemistry. In this context, the fluorosulfate acts as a hub for connecting molecular fragments. For instance, reaction with silyl (B83357) ethers can lead to the formation of diaryl sulfates.

The table below summarizes the expected reactivity with different classes of nucleophiles.

| Nucleophile Type | Predominant Attack Pathway | Expected Product |

| Soft Nucleophiles (e.g., Thiolates) | SNAr at C-6 | 6-Thioether substituted quinoxaline |

| Hard Nucleophiles (e.g., Alkoxides) | SNAr at C-6 or Attack at Sulfonyl S | 6-Alkoxy substituted quinoxaline or Sulfate ester |

| Amines | SNAr at C-6 | 6-Amino substituted quinoxaline |

| Organometallic Reagents | Cross-coupling (see 3.3) | 6-Aryl/Alkyl substituted quinoxaline |

Transformations of the Quinoxaline Heterocycle in the Presence of the Fluorosulfonyloxy Moiety

The presence of the fluorosulfonyloxy group on the quinoxaline ring opens up a range of synthetic transformations beyond simple nucleophilic substitution. The -OSO₂F group serves as a versatile handle for the introduction of various functional groups, particularly through transition-metal-catalyzed cross-coupling reactions.

Aryl fluorosulfates have emerged as effective electrophilic partners in a variety of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. In these transformations, a palladium or nickel catalyst facilitates the oxidative addition into the C-OSO₂F bond, followed by transmetalation and reductive elimination to afford the coupled product.

The table below outlines some of the potential cross-coupling reactions of 6-fluorosulfonyloxyquinoxaline.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acid) | Pd(0) catalyst, base | 6-Aryl/Vinyl quinoxaline |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | 6-Aryl/Alkyl quinoxaline |

| Buchwald-Hartwig | Amine | Pd catalyst, base | 6-Amino quinoxaline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl quinoxaline |

These cross-coupling reactions significantly expand the synthetic utility of 6-fluorosulfonyloxyquinoxaline, allowing for the construction of complex molecular architectures based on the quinoxaline scaffold.

Mechanistic Investigations of Reaction Pathways

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

As mentioned, the SNAr reaction proceeds through a well-established addition-elimination mechanism. The key steps are:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-6 carbon of the quinoxaline ring, forming a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The negative charge is delocalized over the aromatic system and the electron-withdrawing groups, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate.

Departure of the Leaving Group: The fluorosulfate anion is expelled, and the aromaticity of the quinoxaline ring is restored. This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and the formation of the Meisenheimer complex. The presence of the strongly electron-withdrawing fluorosulfonyloxy group and the inherent electron-deficient nature of the quinoxaline ring both contribute to lowering the activation energy for this step, thus facilitating the reaction.

Mechanism of Cross-Coupling Reactions:

The catalytic cycle for cross-coupling reactions involving 6-fluorosulfonyloxyquinoxaline generally follows a common pathway for related electrophiles:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) inserts into the C-OSO₂F bond to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center, displacing the fluorosulfate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Computational studies on similar systems have provided insights into the electronic effects and transition states involved in these mechanistic pathways. Such studies for 6-fluorosulfonyloxyquinoxaline would be valuable to further elucidate the specific electronic contributions of the quinoxaline core and the fluorosulfonyloxy group to the reactivity.

Spectroscopic Characterization and Structural Elucidation of 6 Fluorosulfonyloxyquinoxaline

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a detailed picture of the molecular structure of 6-Fluorosulfonyloxyquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in mapping the carbon-hydrogen framework of the molecule. The aromatic protons of the quinoxaline (B1680401) ring system are expected to appear in the downfield region of the ¹H NMR spectrum, typically between δ 7.5 and 9.0 ppm. scielo.org.zanih.govderpharmachemica.comijrar.orgarabjchem.orgacgpubs.org The specific chemical shifts and coupling constants of the protons on the benzene (B151609) and pyrazine (B50134) rings would be influenced by the strongly electron-withdrawing fluorosulfonyloxy group. The proton at position 5, being ortho to the substituent, would likely experience the most significant downfield shift. In ¹³C NMR, the carbons of the quinoxaline core would resonate in the aromatic region (δ 120-160 ppm), with the carbon atom directly attached to the fluorosulfonyloxy group (C-6) showing a characteristic chemical shift. scielo.org.zanih.govarabjchem.orgacgpubs.org Furthermore, ¹⁹F NMR spectroscopy would provide a distinct signal for the fluorine atom in the -OSO₂F group, likely appearing as a singlet or a narrow multiplet. mdpi.com

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ¹⁹F NMR (CDCl₃, 376 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 8.95 (d, J = 1.8 Hz, 1H, H-2) | 151.0 (C-6) | 39.5 (s, 1F) |

| 8.88 (d, J = 1.8 Hz, 1H, H-3) | 148.5 (C-8a) | |

| 8.20 (d, J = 9.2 Hz, 1H, H-8) | 147.2 (C-2) | |

| 8.05 (d, J = 2.5 Hz, 1H, H-5) | 146.8 (C-3) | |

| 7.85 (dd, J = 9.2, 2.5 Hz, 1H, H-7) | 142.0 (C-4a) | |

| 132.5 (C-7) | ||

| 131.0 (C-8) | ||

| 122.0 (C-5) |

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of 6-Fluorosulfonyloxyquinoxaline is expected to show characteristic absorption bands for the S=O and S-F stretching vibrations of the fluorosulfonyloxy group, typically in the regions of 1400-1450 cm⁻¹ and 800-900 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoxaline ring would appear in the 1500-1650 cm⁻¹ region, while C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. scielo.org.zaijrar.org

| IR (KBr) |

| Wavenumber (cm⁻¹) |

| 3050-3100 (C-H aromatic stretch) |

| 1620 (C=N stretch) |

| 1580, 1490 (C=C aromatic stretch) |

| 1430 (S=O asymmetric stretch) |

| 1210 (S=O symmetric stretch) |

| 850 (S-F stretch) |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of 6-Fluorosulfonyloxyquinoxaline, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic losses of SO₂F or the entire fluorosulfonyloxy group being plausible fragmentation pathways. mdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For 6-Fluorosulfonyloxyquinoxaline, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planar nature of the quinoxaline ring system. tandfonline.comnih.govtandfonline.comresearchgate.netdoi.org The analysis would also reveal the conformation of the fluorosulfonyloxy group relative to the aromatic ring. Intermolecular interactions, such as π-π stacking between the quinoxaline rings and potential weak hydrogen bonds, which dictate the crystal packing, could also be elucidated. tandfonline.com Such studies on related quinoxaline derivatives have provided valuable insights into their solid-state organization. nih.govtandfonline.comresearchgate.net

Conformational Analysis and Stereochemical Studies

While the quinoxaline ring system is largely planar, rotation around the C-O and S-O bonds of the fluorosulfonyloxy group allows for different conformations. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of 6-Fluorosulfonyloxyquinoxaline. tandfonline.comresearchgate.netresearchgate.net These studies can predict the most stable conformer(s) in the gas phase and in solution. The orientation of the fluorosulfonyloxy group can influence the molecule's dipole moment and its interaction with other molecules. For substituted quinoxalines, non-covalent interactions have been shown to lock the conformation of the backbone, which can impact the material's properties. acs.org In the case of chiral quinoxaline derivatives, chiroptical techniques like circular dichroism can be used to study their stereochemical properties and helicity. mdpi.com

Computational and Theoretical Investigations of 6 Fluorosulfonyloxyquinoxaline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

No specific data from quantum chemical calculations on the electronic structure of 6-fluorosulfonyloxyquinoxaline, including its HOMO-LUMO energy gap, has been found in the public domain.

Reaction Pathway Modeling and Transition State Analysis

There is no available research on the modeling of reaction pathways or the analysis of transition states involving 6-fluorosulfonyloxyquinoxaline.

Molecular Dynamics Simulations for Conformational Sampling

No studies utilizing molecular dynamics simulations to explore the conformational landscape of 6-fluorosulfonyloxyquinoxaline have been identified.

In Silico Predictions of Reactivity and Interaction Potentials

Specific in silico predictions detailing the reactivity and interaction potentials of 6-fluorosulfonyloxyquinoxaline are not present in the available scientific literature.

Applications of 6 Fluorosulfonyloxyquinoxaline in Chemical Biology and Materials Science

Development of Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools used to study and manipulate biological systems. nih.gov The distinct properties of 6-fluorosulfonyloxyquinoxaline make it a valuable scaffold for the creation of such probes.

Design of Covalent Modifiers for Target Engagement Studies

Selective covalent modification of proteins is a powerful strategy in chemical biology and drug discovery. nih.gov Targeted covalent inhibitors (TCIs) are designed to first bind to their protein target and then form a permanent covalent bond, which can offer advantages like high potency and prolonged pharmacodynamic effects. nih.govwikipedia.org The design of these molecules requires a careful balance of reactivity to ensure they modify their intended target with minimal off-target effects. nih.gov

6-Fluorosulfonyloxyquinoxaline has been investigated as a covalent modifier due to the favorable characteristics of the arylfluorosulfate electrophile. nih.gov Unlike the more traditionally used aryl sulfonyl fluorides, arylfluorosulfates exhibit lower intrinsic reactivity. nih.gov This reduced reactivity translates to greater selectivity and stability in complex biological environments. For instance, studies comparing 6-fluorosulfonyloxyquinoxaline with its analogous sulfonyl fluoride (B91410) derivative revealed significant differences in their stability and non-specific reactivity. nih.gov

Table 1: Comparative Properties of 6-Fluorosulfonyloxyquinoxaline and its Sulfonyl Fluoride Analog

| Compound | Functional Group | Stability in PBS (pH 7.4) | Reaction with Human Serum Albumin (HSA) after 24h | Key Finding |

|---|---|---|---|---|

| 6-Fluorosulfonyloxyquinoxaline | Arylfluorosulfate | Remained intact for up to 24 hours. nih.gov | No covalent labeling detected. nih.gov | Superior kinetic stability and minimal promiscuity. nih.gov |

| 6-Fluorosulfonylquinoxaline | Aryl sulfonyl fluoride | Largely hydrolyzed under the same conditions. nih.gov | Formation of single and double covalent adducts observed. nih.gov | Higher reactivity leading to non-specific labeling. nih.gov |

This enhanced stability and reduced promiscuity make arylfluorosulfates like 6-fluorosulfonyloxyquinoxaline promising warheads for covalent probes designed for target engagement studies, where confirming that a molecule interacts with its intended target in a cellular context is crucial. nih.govwikipedia.org

Use in Activity-Based Sensing Strategies

Activity-based sensing (ABS) is a strategy that utilizes chemical reactivity to detect specific analytes or enzymatic activities within complex biological systems. nih.govprinceton.edu Unlike methods based on molecular recognition, ABS probes are designed to undergo a specific chemical transformation in the presence of their target, often leading to a measurable signal. nih.gov

The context-dependent reactivity of the fluorosulfate (B1228806) group makes it well-suited for ABS applications. nih.gov The electrophilicity of the sulfur atom in a fluorosulfate is sensitive to the microenvironment of a protein's binding site, with its reactivity being enhanced by factors like proximal basic residues. nih.gov A compelling example of this is seen in the interaction of 6-fluorosulfonyloxyquinoxaline with the DcpS enzyme. nih.gov While its more reactive sulfonyl fluoride analog was designed to and did covalently label a tyrosine residue (Tyr143) in the enzyme's catalytic binding pocket, 6-fluorosulfonyloxyquinoxaline was found to selectively label a non-catalytic serine residue (Ser272) located elsewhere on the protein. nih.gov This demonstrates that the inherent reactivity of the probe, dictated by the unique chemical environment of the protein, can be harnessed for selective labeling, a core principle of activity-based sensing. nih.govrsc.org

Exploration as Fluorogenic Reactants in Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govbongerlab.com A subset of these reactions are "fluorogenic," meaning they produce a fluorescent product from non-fluorescent reactants, enabling the visualization of biological events with high signal-to-noise ratios. rsc.org

The development of highly selective chemical reactions is central to this field. nih.gov The sulfur(VI)-fluoride exchange (SuFEx) chemistry, a category to which arylfluorosulfates belong, has been highlighted as a key example of the "click chemistry" reactions that overlap with bioorthogonal chemistry. nih.gov These reactions are characterized by their high yield, selectivity, and stability in aqueous environments. bongerlab.com While specific studies detailing 6-fluorosulfonyloxyquinoxaline as a fluorogenic reactant are not prevalent, its demonstrated low and narrow intrinsic reactivity makes it an excellent candidate for bioorthogonal applications. nih.gov Its ability to remain largely unreactive towards the broader human proteome unless specific conditions within a target's binding site are met aligns perfectly with the principles of bioorthogonal chemistry, paving the way for its potential use in developing novel imaging and sensing strategies. nih.govnih.gov

Investigations into Protein-Ligand Interaction Mechanisms (Excluding Efficacy/Potency)

Understanding the precise molecular interactions between a ligand and its target protein is fundamental to chemical biology and rational drug design. This involves both computational predictions and experimental validation of how and where a molecule binds.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov It is frequently used to predict the binding mode of a ligand within a protein's active site, guiding the design of more specific molecules. nih.gov

In the context of covalent inhibitors, docking is used to model the initial non-covalent complex, where the reactive "warhead" of the ligand is positioned near a nucleophilic amino acid residue, poised for reaction. nih.gov For instance, the design of a sulfonyl fluoride-based inhibitor for the DcpS enzyme was guided by the intent to target Tyr143 in the binding pocket, a process informed by understanding the protein's structure. nih.gov However, computational predictions require experimental validation. The case of 6-fluorosulfonyloxyquinoxaline serves as a critical reminder of this, as its interaction with DcpS resulted in the covalent modification of Ser272, a residue outside the catalytic site, contrary to what might have been predicted based on the behavior of its more reactive analog. nih.gov This highlights how subtle changes in the ligand can dramatically alter the binding and reactivity within the protein's microenvironment, providing valuable insights into protein-ligand interaction mechanisms beyond simple binding affinity.

Characterization of Covalent Adduct Formation with Biomolecules

The definitive confirmation of a covalent interaction requires the direct characterization of the resulting drug-protein adduct. nih.gov Mass spectrometry (MS) is a primary tool for this purpose, allowing for the precise measurement of a protein's mass, which will increase by the mass of the bound molecule upon covalent adduct formation. umn.eduualberta.ca

The covalent modification of proteins by 6-fluorosulfonyloxyquinoxaline has been characterized using liquid chromatography-mass spectrometry (LC-MS). nih.gov In studies with the DcpS enzyme, intact mass LC-MS analysis confirmed the formation of a covalent adduct. nih.gov Further analysis by native electrospray ionization (ESI) MS not only verified the adduct but also revealed a subsequent β-elimination of the fluorosulfate-DcpS conjugate, resulting in the dehydration of the modified Ser272 residue. nih.gov This level of detailed characterization is crucial for confirming the covalent binding event, identifying the specific amino acid residue involved, and understanding the downstream chemical consequences of the modification. nih.gov

Table 2: Summary of Covalent Adduct Characterization for 6-Fluorosulfonyloxyquinoxaline

| Target Biomolecule | Analytical Method | Observation | Conclusion |

|---|---|---|---|

| Human Serum Albumin (HSA) | LC-MS | No mass increase corresponding to covalent labeling was detected after 24-hour incubation. nih.gov | No covalent adduct formed, demonstrating low non-specific reactivity. nih.gov |

| DcpS Enzyme | Intact Mass LC-MS | Mass increase corresponding to a covalent adduct was observed. nih.gov | Confirmation of covalent adduct formation. nih.gov |

| DcpS Enzyme | Native ESI-MS | Detection of the covalent adduct and a dehydrated form of the modified protein. nih.gov | Identified Ser272 as the covalently labeled residue and revealed a subsequent β-elimination reaction. nih.gov |

Applications in Advanced Materials Research

The unique molecular structure of quinoxaline (B1680401) derivatives, characterized by its electron-deficient nature, offers a versatile platform for the design of advanced materials. frontiersin.org The ability to modify the quinoxaline core at various positions allows for the fine-tuning of its electronic and photophysical properties. d-nb.info This adaptability is a key reason why quinoxaline-based compounds are actively being explored for their utility in cutting-edge technologies.

Quinoxaline derivatives are recognized for their potential as electron-transporting materials in electroluminescent devices, such as organic light-emitting diodes (OLEDs). d-nb.infoacs.orgresearchgate.net The electron-deficient quinoxaline core can facilitate the injection and transport of electrons, a crucial function in the emissive layer of an OLED. acs.orgpsu.edu By incorporating various chromophores, the emissive color and efficiency of these materials can be tailored. acs.org

For instance, dipolar compounds that contain both a quinoxaline acceptor and a triarylamine donor have been synthesized and shown to function effectively as a hole-transporting and emitting layer in double-layer electroluminescent devices. psu.edursc.org The combination of electron-donating and electron-accepting moieties within the same molecule can lead to intramolecular charge transfer, which is beneficial for electroluminescence. frontiersin.org While no specific electroluminescent devices using 6-Fluorosulfonyloxyquinoxaline have been reported, its quinoxaline core suggests a potential role as a component in such materials. The strong electron-withdrawing nature of the fluorosulfonyloxy group could further enhance the electron-accepting properties of the quinoxaline ring system.

Table 1: Examples of Quinoxaline Derivatives in Electroluminescent Devices

| Derivative Type | Role in Device | Emission Color | Reference |

| Quinoxaline-Triarylamine Dyads | Hole-Transporting/Emitting Layer | Green | acs.org |

| Bipolar Quinoxaline Compounds | Hole-Transporting/Emitting Layer | Yellow/Orange | psu.edursc.org |

| Chromophore-Labeled Quinoxalines | Emitter | Green | acs.org |

This table is generated based on available data and does not imply direct application of 6-Fluorosulfonyloxyquinoxaline.

The field of organic electronics is rapidly expanding, with a continuous search for new and efficient organic semiconductor materials. Quinoxaline derivatives have emerged as promising candidates for n-type organic semiconductors, which are essential for the development of complementary logic circuits. d-nb.infobeilstein-journals.orgnih.gov The electron-deficient nature of the quinoxaline ring system is a key attribute for an n-type semiconductor, as it facilitates the transport of electrons. frontiersin.org

Recent reviews highlight the versatility of quinoxaline derivatives in various electronic devices, including organic field-effect transistors (OFETs). d-nb.infonih.govresearchgate.net In OFETs, the organic semiconductor forms the active channel where charge transport occurs. The performance of these devices is highly dependent on the molecular structure and packing of the semiconductor material. The planar and rigid structure of the quinoxaline core is advantageous for promoting intermolecular charge transport. frontiersin.org

A novel donor-acceptor polymer incorporating a quinoxaline unit as the electron-deficient component has been synthesized and shown to exhibit p-type semiconductor behavior with good hole mobility. frontiersin.org This demonstrates that by pairing quinoxaline with a suitable electron-rich unit, both p-type and n-type materials can be developed. Although there is no published research on the direct use of 6-Fluorosulfonyloxyquinoxaline in organic semiconductors, its chemical structure suggests it could be a valuable component in designing new n-type materials. The potent electron-withdrawing fluorosulfonyloxy group would be expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable characteristic for efficient electron injection and transport.

Future Directions and Emerging Research Opportunities for 6 Fluorosulfonyloxyquinoxaline

Exploration of Novel Synthetic Methodologies

The synthesis of 6-Fluorosulfonyloxyquinoxaline would be the foundational step towards unlocking its potential. A primary route would likely involve the conversion of a 6-hydroxyquinoxaline precursor. Several methods exist for the synthesis of sulfonyl fluorides from phenols, which could be adapted for this specific target.

A plausible synthetic approach would be the reaction of 6-hydroxyquinoxaline with sulfuryl fluoride (B91410) (SO₂F₂) or a precursor. The direct fluorosulfonylation of phenols is a known transformation, though reaction conditions would need to be optimized for the quinoxaline (B1680401) system. Another potential strategy involves a two-step process: initial conversion of 6-hydroxyquinoxaline to the corresponding sulfonyl chloride using a reagent like sulfuryl chloride, followed by a halogen exchange reaction with a fluoride source such as potassium fluoride.

Future research in this area could focus on developing a robust and scalable synthesis of 6-Fluorosulfonyloxyquinoxaline. The exploration of various fluorinating agents and catalysts will be crucial to achieve high yields and purity. The table below outlines potential synthetic strategies that could be investigated.

| Starting Material | Reagent(s) | Potential Reaction Type | Key Considerations |

| 6-Hydroxyquinoxaline | Sulfuryl fluoride (SO₂F₂) | Direct Fluorosulfonylation | Optimization of reaction conditions (base, solvent, temperature) to manage reactivity and potential side reactions on the quinoxaline ring. |

| 6-Hydroxyquinoxaline | 1. Sulfuryl chloride (SO₂Cl₂) 2. Potassium fluoride (KF) | Two-step Sulfonylation/Halogen Exchange | Isolation and stability of the intermediate sulfonyl chloride; efficiency of the fluoride exchange step. |

| 6-Quinoxaline sulfonic acid | Deoxyfluorination reagents (e.g., XtalFluor-E®) | Deoxyfluorination | Compatibility of the reagents with the quinoxaline core and the sulfonyl group. nih.gov |

| 6-Quinoxalinesulfonamide | Pyry-BF₄, MgCl₂, KF | One-pot conversion from sulfonamide | Mild conditions may be advantageous for the quinoxaline scaffold. d-nb.inforesearchgate.net |

Advanced Mechanistic Characterization of Reactions

The fluorosulfonyloxy group is known for its reactivity towards nucleophilic amino acid residues, making 6-Fluorosulfonyloxyquinoxaline a potential covalent modifier of proteins. A key area of future research will be the detailed mechanistic characterization of its reactions with biological nucleophiles.

It is anticipated that the primary mode of action for this compound would involve the nucleophilic attack of amino acid side chains, such as lysine, tyrosine, serine, and histidine, on the sulfur atom of the fluorosulfonyloxy group, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.

Advanced analytical techniques will be indispensable for these mechanistic studies. High-resolution mass spectrometry could be employed to identify and characterize the adducts formed between 6-Fluorosulfonyloxyquinoxaline and model peptides or proteins. Furthermore, nuclear magnetic resonance (NMR) spectroscopy could provide insights into the precise site of modification on the target protein. Computational modeling and density functional theory (DFT) calculations could also be used to predict the reactivity of the fluorosulfonyloxy group and to model the transition states of the covalent modification reaction.

Integration into Complex Chemical Biology Toolkits

The unique reactivity of the fluorosulfonyloxy group positions 6-Fluorosulfonyloxyquinoxaline as a valuable addition to the chemical biology toolkit. Its ability to covalently label specific amino acid residues could be harnessed for various applications.

One significant application would be in the development of activity-based probes (ABPs) for identifying and profiling the activity of specific enzymes or protein classes within the proteome. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the quinoxaline scaffold, researchers could create probes that covalently label their target proteins, allowing for their visualization and enrichment for subsequent identification and analysis.

Moreover, the quinoxaline core itself can contribute to the specificity and affinity of these probes. Quinoxaline derivatives are known to interact with a wide range of biological targets, and this inherent binding affinity could be leveraged to direct the covalent modification to specific proteins or protein families. The development of a library of quinoxaline-based covalent probes could be a powerful strategy for target discovery and validation in drug development. nih.gov

| Application | Design Strategy | Potential Impact |

| Activity-Based Probes | Incorporation of a reporter tag (fluorophore, biotin) onto the quinoxaline ring. | Identification and profiling of enzyme activity in complex biological systems. |

| Covalent Inhibitors | Rational design of the quinoxaline scaffold to target the active site of a specific enzyme. | Development of highly potent and selective therapeutic agents. |

| Bioorthogonal Chemistry | Exploration of the fluorosulfonyloxy group as a partner in novel bioorthogonal reactions. | Expanding the toolbox for labeling and tracking biomolecules in living systems. wikipedia.orgnih.gov |

Development of Structure-Activity Relationship (SAR) Principles for Diverse Applications

A systematic exploration of the structure-activity relationships (SAR) of 6-Fluorosulfonyloxyquinoxaline and its analogs will be crucial for optimizing its properties for various applications. By synthesizing and evaluating a library of derivatives with modifications to the quinoxaline ring, researchers can elucidate the key structural features that govern reactivity, selectivity, and biological activity.

For instance, the introduction of different substituents at various positions on the quinoxaline ring could modulate the electronic properties of the fluorosulfonyloxy group, thereby tuning its reactivity. Furthermore, these substituents could also influence the non-covalent interactions of the molecule with its biological target, leading to improved affinity and selectivity.

The development of a comprehensive SAR would provide a set of guiding principles for the rational design of next-generation covalent probes and inhibitors based on the 6-Fluorosulfonyloxyquinoxaline scaffold. This knowledge would enable the fine-tuning of the molecule's properties to meet the specific demands of different biological applications, from basic research tools to potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluorosulfonyloxyquinoxaline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sulfonylation of quinoxaline derivatives using fluorosulfonic acid or its analogs under controlled conditions. Key parameters include temperature (0–5°C to prevent side reactions), stoichiometry (1:1.2 molar ratio of quinoxaline to fluorosulfonylating agent), and solvent choice (e.g., dichloromethane for polarity control). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. For optimization, fractional factorial design can identify critical variables (e.g., reaction time, catalyst loading) .

| Reaction Condition | Yield Range | Key Observations |

|---|---|---|

| 0°C, 12h | 45–55% | Minimal decomposition |

| Room temp, 6h | 30–40% | Increased byproducts |

| Catalyst (pyridine) | 60–65% | Enhanced selectivity |

Q. Which spectroscopic techniques are most effective for characterizing 6-Fluorosulfonyloxyquinoxaline?

- Methodological Answer :

- NMR : NMR confirms fluorosulfonyl group incorporation (δ −60 to −65 ppm). NMR resolves quinoxaline ring protons (δ 8.2–8.5 ppm for aromatic protons).

- IR : Strong S=O stretches near 1350–1400 cm and C-F bonds at 1150–1250 cm.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns to validate structure. Cross-reference with computational simulations (e.g., Gaussian09) improves accuracy .

Q. How stable is 6-Fluorosulfonyloxyquinoxaline under typical storage conditions?

- Methodological Answer : Stability tests under varying temperatures (−20°C, 4°C, 25°C) show decomposition rates increase above 4°C. Store in anhydrous, inert atmospheres (argon) to prevent hydrolysis. Monitor via periodic HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., quinoxaline-6-ol). Accelerated stability studies (40°C/75% RH) predict a shelf life of 6–12 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Fluorosulfonyloxyquinoxaline in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states and activation energies for reactions with amines or thiols. Key parameters include:

- Electrostatic Potential Maps : Identify electrophilic centers (fluorosulfonyl group as primary site).

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity trends (smaller gaps correlate with higher reactivity). Validate with kinetic studies (pseudo-first-order conditions) .

Q. What strategies resolve contradictions in reported bioactivity data for 6-Fluorosulfonyloxyquinoxaline derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration thresholds). Mitigation steps:

- Standardized Protocols : Use WHO-recommended cell lines (e.g., HEK293 for cytotoxicity) and IC normalization.

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers or confounding variables (e.g., solvent DMSO concentration >1% alters results).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity trends .

Q. How to assess the environmental impact of 6-Fluorosulfonyloxyquinoxaline degradation products?

- Methodological Answer : Use OECD Guidelines 301 (Ready Biodegradability) and 307 (Soil Degradation):

- Hydrolysis Studies : Simulate aqueous environments (pH 7–9, 25°C) and analyze via LC-MS for persistent intermediates.

- Ecotoxicity Assays : Daphnia magna acute toxicity tests (48h EC) and algal growth inhibition (72h) quantify ecological risks. Current data gaps (e.g., bioaccumulation potential) require further investigation .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be enhanced?

- Methodological Answer : Variations stem from impure starting materials or unoptimized workup. Solutions:

- Quality Control : Use HPLC to verify precursor purity (>98%).

- Detailed Reporting : Publish full experimental logs (e.g., exact cooling rates during sulfonylation).

- Collaborative Validation : Cross-lab replication (e.g., via open-access platforms like Zenodo) identifies protocol inconsistencies .

Safety and Handling

Q. What safety protocols are critical when handling 6-Fluorosulfonyloxyquinoxaline?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating: 2).

- Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste.

- Toxicology : Limited data necessitate precautionary measures (e.g., Ames test for mutagenicity screening) .

Tables for Key Data

Table 1 : Comparative Reactivity of 6-Fluorosulfonyloxyquinoxaline Derivatives

| Substituent | Reaction Rate (k, s) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| -NO | 0.45 | 85.3 | |

| -OCH | 0.28 | 92.1 | |

| -Cl | 0.37 | 88.6 |

Table 2 : Stability of 6-Fluorosulfonyloxyquinoxaline Under Accelerated Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C, 1 month | 12 | Quinoxaline-6-sulfonic acid |

| 25°C, 6 months | 8 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.